molecular formula C2H4I2 B146647 1,2-Diiodoethane CAS No. 624-73-7

1,2-Diiodoethane

Cat. No. B146647
CAS RN: 624-73-7
M. Wt: 281.86 g/mol
InChI Key: GBBZLMLLFVFKJM-UHFFFAOYSA-N
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Description

1,2-Diiodoethane is a dihaloethane compound characterized by the presence of two iodine atoms attached to a two-carbon ethane backbone. It is a member of the haloalkanes, a group of chemical compounds widely used in various chemical syntheses and industrial applications.

Synthesis Analysis

Molecular Structure Analysis

The molecular structure and conformational composition of 1,2-diiodoethane have been investigated using electron diffraction data. The molecules exist in the gas-phase as a mixture of conformers, predominantly in the anti conformation with a smaller percentage of the gauche conformation. The bond distances and valence angles are indicative of the influence of the large iodine atoms on the molecular geometry .

Chemical Reactions Analysis

1,2-Diiodoethane participates in various chemical reactions typical of dihaloalkanes. It can undergo nucleophilic substitution reactions where one or both iodine atoms are replaced by other groups. It can also be involved in elimination reactions to form alkenes. The papers provided do not detail specific reactions of 1,2-diiodoethane, but studies on similar compounds suggest a rich chemistry that could be applied to 1,2-diiodoethane as well .

Physical and Chemical Properties Analysis

The physical properties of 1,2-diiodoethane, such as melting and boiling points, density, and solubility, are not explicitly provided in the papers. However, the chemical properties can be inferred from its molecular structure analysis. The presence of heavy iodine atoms likely makes 1,2-diiodoethane denser and with higher boiling and melting points compared to other dihaloethanes. The electron diffraction study provides insights into the conformational preferences of the molecule, which can influence its reactivity and interactions with other chemical species .

Relevant Case Studies

The papers do not provide specific case studies on the use of 1,2-diiodoethane. However, the study of its molecular structure and conformational composition is crucial for understanding its reactivity and potential applications in synthesis. The rotational isomerism study of 1,2-diiodoethane and other dihaloethanes provides valuable information on the stereoelectronic effects that govern their behavior, which is essential for designing chemical reactions and processes involving these compounds .

Scientific Research Applications

Mutagenic Assessment in Human Cells

1,2-Diiodoethane's mutagenic properties were evaluated in the human cell line, EUE, through a system based on diphtheria toxin selection. While other halogenated compounds displayed a strong mutagenic effect, 1,2-diiodoethane was not mutagenic at a concentration allowing a 41% survival rate, indicating its relatively safer profile compared to similar compounds (Ferreri et al., 2004).

Stereoselectivity in Chemical Reactions

A study focused on the stereoselectivity of ethylidene dimerization to form 2-butenes revealed that 1,1-diiodoethane on an Ag(111) surface resulted in the formation of trans-2-butenes. This highlights the potential use of 1,2-diiodoethane in specific chemical synthesis processes requiring precision in stereochemical outcomes (Wu et al., 2000).

Electrocatalytic Reduction Studies

The electrocatalytic reduction of 1,2-diiodoethane by anions of a supramolecular complex was investigated, showcasing the molecule's reactivity and potential use in electrochemical applications. The study provides insight into the molecular interactions and reaction kinetics associated with 1,2-diiodoethane (Ye et al., 2007).

Material Science and Engineering

1,2-Diiodoethane was utilized in an in situ chemical reduction process of graphene oxide in a polymer matrix. The process significantly enhanced the electrical conductivity and mechanical properties of the resulting graphene/polyimide composites, demonstrating 1,2-diiodoethane's role in advanced material fabrication (Guo et al., 2015).

Structural and Spectroscopic Analysis

Research on the microwave spectrum and iodine nuclear quadrupole coupling constants of 1,1-diiodoethane provided detailed insights into its molecular structure and behavior. This information is crucial for understanding the molecule's properties and potential applications in various scientific fields (Carrillo et al., 2021).

Safety And Hazards

1,2-Diiodoethane is considered hazardous. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Contact with skin and eyes should be avoided .

properties

IUPAC Name

1,2-diiodoethane
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InChI

InChI=1S/C2H4I2/c3-1-2-4/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBBZLMLLFVFKJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CI)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4I2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8060791
Record name Ethane, 1,2-diiodo-
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Molecular Weight

281.86 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Light brown or brown crystalline solid; [Sigma-Aldrich MSDS]
Record name 1,2-Diiodoethane
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Vapor Pressure

0.69 [mmHg]
Record name 1,2-Diiodoethane
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Product Name

1,2-Diiodoethane

CAS RN

624-73-7
Record name 1,2-Diiodoethane
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Record name Ethane, 1,2-diiodo-
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Record name Ethane, 1,2-diiodo-
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Record name 1,2-diiodoethane
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Record name 1,2-DIIODOETHANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,530
Citations
F Akkerman, J Buschmann, D Lentz, P Luger… - Journal of chemical …, 2003 - Springer
A single crystal of phase 1 of 1,2-difluoroethane was grown from the melt directly on an X-ray diffractometer close to the melting point of 169 K. It crystallizes in the monoclinic space …
Number of citations: 18 link.springer.com
J Kim, JH Lee, J Kim, S Jun, KH Kim… - The Journal of …, 2012 - ACS Publications
We investigate the structural dynamics of iodine elimination reaction of 1,2-diiodoethane (C 2 H 4 I 2 ) in cyclohexane by applying time-resolved X-ray liquidography (TRXL). The TRXL …
Number of citations: 29 pubs.acs.org
Q Kong, J Kim, M Lorenc, TK Kim, H Ihee… - The Journal of …, 2005 - ACS Publications
Various molecular species are known to form during the photoreaction of C 2 H 4 I 2 in the gas phase and in solution. We have studied all species involved in this reaction by ab initio …
Number of citations: 37 pubs.acs.org
X Zheng, YF Cheng, DL Phillips - Chemical physics letters, 1998 - Elsevier
Resonance Raman spectra of 1,2-diiodoethane in cyclohexane solution have been obtained in the A-band absorption. A resonance Raman intensity analysis was done to examine the …
Number of citations: 15 www.sciencedirect.com
AS Carson, PG Laye, JB Pedley, AM Welsby… - The Journal of Chemical …, 1994 - Elsevier
The standard molar enthalpies of formation at the temperature 298.15 K of iodoethane, 1,2-diiodoethane, 1,3-diiodopropane, and 1,4-diiodobutane have been measured by rotating …
Number of citations: 26 www.sciencedirect.com
KGR Pachler, PL Wessels - Journal of Molecular Structure, 1969 - Elsevier
The nuclear magnetic resonance spectrum of 1,2-diiodoethane has been recorded at room temperature in various solvents and at −28 in CS 2 . The protonproton coupling parameters …
Number of citations: 26 www.sciencedirect.com
AV Zorin, AR Chanysheva, AO Lenkova… - Russian Journal of …, 2019 - Springer
The interaction of lithium acylates α-carbanions (obtained via metallation of acetic, butyric, and isobutyric acids with lithium diisopropylamide) with 1,2-diiodoethane under argon in …
Number of citations: 2 link.springer.com
G Cavallo, P Metrangolo, T Pilati, G Resnati… - … Section E: Structure …, 2013 - scripts.iucr.org
The title complex (CX1), [Na(C18H36N2O6)]I·1.5C2F4I2, is a three-component adduct containing a [2.2.2]-cryptand, sodium iodide and 1,1,2,2-tetrafluoro-1,2-diiodoethane. The …
Number of citations: 5 scripts.iucr.org
K Tanabe - Spectrochimica Acta Part A: Molecular Spectroscopy, 1974 - Elsevier
Infrared absorption and Raman spectra of 1,2-diiodoethane CH 2 ICH 2 I have been observed in solution and in solid phase, and observed fundamental bands have been assigned. …
Number of citations: 21 www.sciencedirect.com
A Abrams, TW Davis - Journal of the American Chemical Society, 1954 - ACS Publications
Radioactive iodine has been used to trace the gas phase equilibrium between ethylene, iodine and 1, 2-diiodoethane. The results are consistent with those of Cuthbertson and …
Number of citations: 6 pubs.acs.org

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